molecular formula C7H11NO2 B14057625 (2E)-4-(azetidin-1-yl)but-2-enoic acid

(2E)-4-(azetidin-1-yl)but-2-enoic acid

Katalognummer: B14057625
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: BEEBNKOOOVUAHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2E)-4-(Azetidin-1-yl)but-2-enoic acid is a chemical building block of high interest in pharmaceutical research and development. As an unsaturated carboxylic acid featuring an azetidine moiety, it serves as a versatile synthon for the construction of more complex molecules. Its primary research value lies in its application as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs), particularly in the creation of covalent inhibitors or targeted therapeutics. The (E)-configured double bond in the structure can act as a Michael acceptor, a property that researchers exploit to design molecules that form covalent bonds with biological targets. The compact, strained azetidine ring is often employed in medicinal chemistry to fine-tune the properties of drug candidates, potentially improving potency, selectivity, and metabolic stability. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific product documentation for detailed handling, storage, and safety information prior to use.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

4-(azetidin-1-yl)but-2-enoic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)3-1-4-8-5-2-6-8/h1,3H,2,4-6H2,(H,9,10)

InChI-Schlüssel

BEEBNKOOOVUAHB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)CC=CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Mechanistic Paradigm of (2E)-4-(Azetidin-1-yl)but-2-enoic Acid Derivatives in Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of rational drug design, moving from reversible occupancy-driven pharmacology to irreversible, kinetically driven target engagement. At the forefront of this chemical evolution is the (2E)-4-(azetidin-1-yl)but-2-enoic acid derivative—a highly specialized Michael acceptor warhead. When incorporated into a small molecule (typically forming an azetidin-1-yl crotonamide moiety), this functional group provides an exquisite balance of precise reactivity, enhanced aqueous solubility, and optimal pharmacokinetic properties.

This technical guide deconstructs the mechanism of action of the azetidinyl-crotonamide pharmacophore, detailing the structural causality behind its superior kinetic profile, and provides field-proven, self-validating experimental workflows for characterizing its covalent engagement.

Chemical Architecture: The "Why" Behind the Azetidine Ring

In the design of covalent kinase and protein-protein interaction (PPI) inhibitors, the choice of the electrophilic warhead dictates both the safety and efficacy of the drug. While simple acrylamides (e.g., Ibrutinib) and dimethylamino-crotonamides (e.g., Afatinib) have been clinically successful, the introduction of the 4-membered azetidine ring at the terminal end of the but-2-enoic acid system represents a significant structural leap.

Causality of the Azetidinyl Pharmacophore
  • Intramolecular General Base Catalysis: The fundamental mechanism of this warhead relies on the basic nitrogen of the azetidine ring acting as an intramolecular catalyst. As the target cysteine thiol approaches the α,β -unsaturated carbonyl, the basic azetidine nitrogen deprotonates the thiol, generating a highly nucleophilic thiolate anion in situ. This significantly lowers the activation energy of the transition state, driving a higher rate of inactivation ( kinact​ ).

  • Conformational and Steric Constraint: Unlike acyclic dialkylamines (such as dimethylamine), the 4-membered azetidine ring restricts the conformational degrees of freedom of the nitrogen lone pair. This rigidity reduces the entropic penalty during the transition state, perfectly vectoring the lone pair toward the incoming cysteine residue.

  • Physicochemical Optimization: The azetidine moiety finely tunes the overall lipophilicity (LogP) and pKa of the molecule, improving aqueous solubility and cellular permeability—critical factors for achieving oral bioavailability in challenging targets like the Menin-MLL interaction [1].

Kinetic Mechanism of Covalent Engagement

The covalent binding of an (2E)-4-(azetidin-1-yl)but-2-enoic acid derivative follows a classic two-step kinetic model.

First, the inhibitor ( I ) binds reversibly to the target protein ( E ) to form a non-covalent complex ( E⋅I ). This step is governed by the reversible binding affinity ( KI​ ). The spatial orientation of the warhead within this complex is critical. Second, the irreversible Michael addition occurs, driven by the azetidine-mediated base catalysis, resulting in the final covalent adduct ( E−I ), governed by the inactivation rate constant ( kinact​ ).

CovalentMechanism Target Target Protein (Free Cysteine) Reversible Reversible Complex (E·I) Target->Reversible k_on Inhibitor Inhibitor (Azetidinyl Warhead) Inhibitor->Reversible k_on Reversible->Target k_off Transition Transition State (Base Catalysis) Reversible->Transition Azetidine Nitrogen Deprotonates Thiol Covalent Covalent Adduct (E-I) Transition->Covalent k_inact

Caption: Logical relationship of the two-step covalent binding mechanism via intramolecular catalysis.

Comparative Kinetic Profiling

To understand the superiority of the azetidinyl-crotonamide warhead, we must benchmark it against historical electrophiles. The table below summarizes the quantitative and qualitative differences in reactivity and physicochemical properties.

Warhead TypeChemical StructureRelative Reactivity ( kinact​ )Aqueous SolubilityExample Applications
Acrylamide -CH=CH2ModerateLowBTK inhibitors (Ibrutinib)
Dimethylamino-crotonamide -CH=CH-CH2-N(CH3)2HighModerateEGFR inhibitors (Afatinib)
Azetidinyl-crotonamide -CH=CH-CH2-(Azetidin-1-yl)Very High High Menin inhibitors (M-808, M-1121)

Data synthesized from structural optimization campaigns of covalent Menin-MLL inhibitors [1][2].

Self-Validating Experimental Workflows

As an application scientist, establishing a self-validating system is critical to ensure that observed biochemical inhibition is genuinely driven by covalent target engagement, rather than assay artifacts or non-specific aggregation.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Validation

This protocol definitively proves 1:1 covalent stoichiometry and rules out non-specific multi-alkylation.

  • Protein Preparation: Dilute the recombinant target protein (e.g., Menin) to a final concentration of 2–5 µM in an amine-free assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Critical Insight:Do not use DTT or β -mercaptoethanol. These nucleophilic reducing agents will undergo a Michael addition with your warhead, yielding false negatives. Use 1 mM TCEP instead.

  • Time-Dependent Incubation: Add the azetidinyl-crotonamide inhibitor at a 5-fold molar excess (10–25 µM). Incubate the mixture at room temperature for 60 to 120 minutes.

  • Reaction Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 1% (v/v). This denatures the protein and protonates the azetidine/cysteine, halting any further kinetic activity.

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase desalting column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Utilize deconvolution software (e.g., MaxEnt1) to reconstruct the intact mass. A self-validating result will show a mass shift strictly equal to the exact molecular weight of the inhibitor, confirming a single covalent modification.

Protocol 2: Biochemical Determination of kinact​/KI​

To quantify the efficiency of the warhead, a time-dependent biochemical assay must be utilized.

  • Assay Setup: Prepare a continuous readout assay (e.g., Fluorescence Polarization for Menin-MLL displacement).

  • Data Acquisition: Monitor the reaction progress curves continuously over 60 minutes at multiple inhibitor concentrations (spanning 0.1× to 10× the expected KI​ ).

  • Kinetic Extraction: Fit the progress curves to a first-order decay model to extract the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Calculation: Plot kobs​ against the inhibitor concentration [I] . Fit the data to the hyperbolic equation:

    kobs​=KI​+[I]kinact​×[I]​

    This yields both the binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ).

ExpWorkflow Incubation 1. Time-Dependent Incubation [Protein] + [Inhibitor] Quenching 2. Reaction Quenching (Formic Acid / Denaturation) Incubation->Quenching Stop Reaction LCMS 3. LC-MS/MS Analysis (Intact Mass / Peptide Mapping) Quenching->LCMS Ionization Data 4. Kinetic Modeling Calculate k_inact / K_I LCMS->Data Mass Shift Quantification

Caption: Step-by-step experimental workflow for determining covalent engagement and kinetic parameters.

Translational Impact: Case Studies in Drug Discovery

The theoretical advantages of the (2E)-4-(azetidin-1-yl)but-2-enoic acid derivative have been successfully translated into advanced preclinical candidates, most notably in the targeting of the Menin-MLL interaction—a critical driver in acute leukemias harboring MLL rearrangements.

  • Discovery of M-808: In the optimization of early covalent menin inhibitors, replacing a standard dimethylamino group with the azetidine ring led to the discovery of M-808. This compound demonstrated an extraordinary ability to covalently target Cys329 in the Menin binding pocket, achieving IC50 values of 1–4 nM in MV4;11 leukemia cells and driving strong in vivo antitumor activity [1].

  • Evolution to M-1121: Building upon the azetidinyl-crotonamide pharmacophore, further structural tuning yielded M-1121. The optimized physicochemical properties provided by the azetidine ring enabled oral bioavailability. M-1121 demonstrated complete and long-lasting tumor regression in disseminated models of MLL-rearranged leukemia, validating this specific warhead as a best-in-class approach for covalent PPI inhibition [2].

References

  • Xu, S., et al. "Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong In Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2020.[Link]

  • Zhang, M., et al. "Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression." Journal of Medicinal Chemistry, 2021.[Link]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (2E)-4-(azetidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical early checkpoint. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of (2E)-4-(azetidin-1-yl)but-2-enoic acid , a compound featuring a strained azetidine ring coupled to an unsaturated carboxylic acid. While the azetidine moiety is a recognized scaffold in medicinal chemistry, offering a unique vector for molecular rigidity and interaction, its impact on drug-like properties is highly context-dependent.[1][2] The unsaturated acid introduces potential for specific metabolic pathways and protein interactions.

This document is structured not as a rigid template, but as a logical progression of inquiry. We will move from high-throughput in vitro assessments, designed to rapidly identify potential liabilities, to more complex in vivo studies that reveal the compound's behavior in a whole-organism context. The causality behind each experimental choice is explained, ensuring that the data generated is not merely a collection of parameters, but a coherent narrative of the compound's journey through a biological system. This approach is fundamental to building a robust data package for Investigational New Drug (IND) submissions and making informed decisions in lead optimization.[3][4]

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a panel of in vitro assays that model the key processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5] These assays are cost-effective, require minimal compound, and are essential for early-stage go/no-go decisions and for guiding the design of subsequent in vivo studies.[6][7]

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of failure for promising drug candidates. We assess solubility across a physiologically relevant pH range (e.g., pH 2.0, 6.5, and 7.4) to mimic conditions in the stomach, small intestine, and blood, respectively. The presence of the carboxylic acid moiety in (2E)-4-(azetidin-1-yl)but-2-enoic acid suggests its solubility will be pH-dependent.

Trustworthiness (Self-Validating Protocol): The protocol below utilizes the robust kinetic solubility method with confirmation by a thermodynamic approach if needed. High-performance liquid chromatography (HPLC) with UV detection provides sensitive and specific quantification.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (2E)-4-(azetidin-1-yl)but-2-enoic acid in 100% dimethyl sulfoxide (DMSO).

  • Buffer Preparation: Prepare buffers at pH 2.0 (0.01 N HCl), pH 6.5 (Phosphate-Buffered Saline, PBS), and pH 7.4 (PBS).

  • Assay Plate Preparation: Add 198 µL of each buffer to triplicate wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer wells, resulting in a final concentration of 100 µM in 1% DMSO. Mix vigorously.

  • Equilibration: Incubate the plate at room temperature for 2 hours with shaking.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by HPLC-UV, comparing the peak area to a standard curve prepared by diluting the stock solution in a 50:50 acetonitrile:water mixture.

Data Presentation: Predicted Solubility Profile

pHPredicted Solubility (µg/mL)Interpretation
2.0Low-to-ModerateCarboxylic acid is protonated, reducing solubility.
6.5Moderate-to-HighPartial deprotonation increases solubility.
7.4HighFully deprotonated (carboxylate), maximizing solubility.
Membrane Permeability: Crossing the Biological Barrier

Expertise & Experience: For oral absorption, a drug must passively diffuse across the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that predicts passive diffusion.[3] It is complemented by the Caco-2 cell monolayer assay, which also accounts for active transport and efflux mechanisms.

Trustworthiness (Self-Validating Protocol): The PAMPA model provides a clean measure of passive permeability. The bidirectional Caco-2 assay, by measuring permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, allows for the calculation of an efflux ratio, flagging the compound as a potential substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Initiation (A-to-B): Add (2E)-4-(azetidin-1-yl)but-2-enoic acid (e.g., at 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Assay Initiation (B-to-A): Add the compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: At timed intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment. Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for bioanalysis due to its sensitivity and selectivity.[8][9]

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Data Presentation: Permeability Classification

AssayParameterResult (Hypothetical)Interpretation
PAMPAPe (10⁻⁶ cm/s)0.8Low passive permeability.
Caco-2Papp (A-B)0.5Low absorptive permeability.
Caco-2Papp (B-A)4.0High reverse permeability.
Caco-2Efflux Ratio8.0High efflux ratio (>2) suggests the compound is a substrate of efflux transporters.
Metabolic Stability: Predicting First-Pass Effect and Half-Life

Expertise & Experience: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and oral bioavailability. We use liver microsomes, which contain phase I (e.g., Cytochrome P450) enzymes, and hepatocytes, which contain both phase I and phase II enzymes.[7]

Trustworthiness (Self-Validating Protocol): The assay includes positive control compounds with known metabolic fates (e.g., testosterone for high clearance, warfarin for low clearance) to validate the activity of the liver fractions. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor), test compound, and control compounds.

  • Reaction Mixture: Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Initiation: Add the test compound (e.g., 1 µM final concentration) to the HLM solution. After a brief pre-incubation, initiate the reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

Data Presentation: Metabolic Stability Parameters

SystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Prediction
Human Liver Microsomes4530.8Moderate clearance; suggests potential for first-pass metabolism.
Rat Liver Microsomes3046.2Higher clearance in rats, a common finding to consider for species scaling.
Plasma Protein Binding: The Unbound Drug Hypothesis

Expertise & Experience: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and to be cleared. High plasma protein binding can limit efficacy and tissue distribution. Rapid Equilibrium Dialysis (RED) is the industry-standard method for this assessment.

Trustworthiness (Self-Validating Protocol): The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. The system is validated using a control compound with known binding properties (e.g., warfarin).

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Spike the test compound into plasma (human and rat) at a final concentration of 1 µM.

  • Loading the RED Device: Add the plasma-compound mixture to one chamber of the RED insert and an equal volume of PBS to the corresponding buffer chamber of the base plate.

  • Assembly & Incubation: Assemble the device and incubate with shaking at 37°C for 4-6 hours to allow for equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both aliquots by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) = (Concentration in buffer) / (Concentration in plasma).

Data Presentation: Plasma Protein Binding

SpeciesFraction Unbound (fu)% BoundInterpretation
Human0.0595%Moderately high binding to human plasma proteins.
Rat0.1090%High binding to rat plasma proteins.

Section 2: In Vivo Pharmacokinetic Evaluation in Rodent Models

Following the in vitro screen, the next logical step is to evaluate the compound's behavior in a living system. Rodent models, typically rats or mice, are used for initial in vivo PK studies due to their well-characterized physiology and practical considerations.[10][11] These studies are crucial for understanding the interplay of ADME processes and for determining key PK parameters like clearance, volume of distribution, half-life, and bioavailability.[12]

Authoritative Grounding: All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and under an approved protocol. The study design should be robust enough to provide data suitable for IND and New Drug Application (NDA) submissions.[11][13]

Single-Dose Pharmacokinetics in Rats via Intravenous and Oral Administration

Expertise & Experience: This is the cornerstone study of preclinical PK. By administering the compound intravenously (IV) and orally (PO) in parallel groups of animals, we can determine both its systemic clearance characteristics (from the IV dose) and its oral bioavailability (by comparing the PO to the IV exposure). The choice of vehicle and dose is critical; the dose should be high enough for reliable quantification but low enough to be in the linear PK range and avoid toxicity.[14]

Trustworthiness (Self-Validating Protocol): The use of surgically cannulated animals (e.g., with a jugular vein cannula) allows for serial blood sampling from the same animal, which reduces animal usage and inter-animal variability.[15] A sparse sampling design can be used for mice if cannulation is not feasible.[16] The bioanalytical method (LC-MS/MS) must be validated for the specific matrix (e.g., rat plasma).[17][18]

Experimental Protocol: Rat IV/PO Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), fitted with jugular vein cannulas.

  • Dose Formulation:

    • IV Dose: (e.g., 1 mg/kg) Solubilize (2E)-4-(azetidin-1-yl)but-2-enoic acid in a suitable IV vehicle (e.g., 5% DMSO, 10% Solutol® HS 15, 85% saline).

    • PO Dose: (e.g., 5 mg/kg) Formulate as a solution or suspension in a common oral vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • IV Group: Administer the dose as a slow bolus via the tail vein.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterAbbreviationIV Route (1 mg/kg)PO Route (5 mg/kg)Units
Area Under the Curve (0-inf)AUCinf15003750ng*hr/mL
Maximum ConcentrationCmax2500600ng/mL
Time to Maximum ConcentrationTmax0.081.0hr
Half-Life3.53.8hr
ClearanceCL11.1-mL/min/kg
Volume of Distribution at Steady StateVss3.5-L/kg
BioavailabilityF%-50%

Interpretation of Results:

  • Clearance (CL): The hypothetical value of 11.1 mL/min/kg is low compared to rat liver blood flow (~55 mL/min/kg), suggesting the compound is not highly extracted by the liver.

  • Volume of Distribution (Vss): A value of 3.5 L/kg is greater than total body water (~0.7 L/kg), indicating significant distribution into tissues.

  • Bioavailability (F%): 50% bioavailability is moderate and suggests that a portion of the oral dose is not reaching systemic circulation, which could be due to incomplete absorption (as suggested by low permeability data) or first-pass metabolism.

Section 3: Visualizing the Path Forward

To synthesize the information and guide the research process, clear visual aids are indispensable. The following diagrams, rendered in DOT language for Graphviz, illustrate the logical workflow and the conceptual model of the compound's disposition.

Diagram 1: Pharmacokinetic Profiling Workflow

This diagram outlines the sequential and iterative process of characterizing the pharmacokinetic properties of (2E)-4-(azetidin-1-yl)but-2-enoic acid.

PK_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics cluster_decision Decision & Optimization solubility Aqueous Solubility (pH 2.0, 6.5, 7.4) permeability Permeability (PAMPA, Caco-2) metabolism Metabolic Stability (Microsomes, Hepatocytes) ppb Plasma Protein Binding (RED Assay) rat_pk Rat IV/PO PK Study (Single Dose) ppb->rat_pk Inform Study Design bioanalysis LC-MS/MS Bioanalysis rat_pk->bioanalysis pk_modeling PK Data Analysis (NCA) bioanalysis->pk_modeling go_nogo Go/No-Go Decision for Further Development pk_modeling->go_nogo Data Interpretation

Caption: A sequential workflow for the pharmacokinetic profiling of a novel compound.

Diagram 2: The ADME Conceptual Framework

This diagram illustrates the journey of an orally administered drug, highlighting the key ADME processes that (2E)-4-(azetidin-1-yl)but-2-enoic acid will undergo.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion compound (2E)-4-(azetidin-1-yl)but-2-enoic acid (Oral Dose) gut GI Tract (Solubility, Permeability) compound->gut Ingestion liver Liver (Metabolism) gut->liver Portal Vein (First-Pass Effect) blood Systemic Circulation (Plasma Protein Binding) tissues Tissues (Target & Off-Target Sites) blood->tissues blood->liver Clearance kidney Kidney (Excretion) blood->kidney Renal Clearance liver->blood Entry to Systemic Circulation liver->kidney Metabolite Excretion

Sources

Thermodynamic Stability Profile of (2E)-4-(azetidin-1-yl)but-2-enoic Acid: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2E)-4-(azetidin-1-yl)but-2-enoic acid is a highly functionalized building block featuring a strained four-membered nitrogen heterocycle conjugated to an α,β -unsaturated carboxylic acid. While highly valuable in covalent drug discovery and targeted protein degradation, its unique topology presents significant thermodynamic stability challenges at room temperature (25°C). This technical guide provides a comprehensive mechanistic analysis of its degradation pathways, establishes a self-validating analytical protocol for stability assessment, and outlines formulation strategies to arrest degradation.

Structural Vulnerabilities & Thermodynamic Drivers

The molecule exists as a zwitterion at physiological and ambient solid-state conditions due to the carboxylic acid ( pKa​≈4.5 ) and the azetidine nitrogen ( pKa​≈9.5 ). This dual electronic state creates a delicate thermodynamic balance with two primary liabilities:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses approximately 26 kcal/mol of strain energy. This substantial thermodynamic driving force makes the ring highly susceptible to electrocyclic or nucleophilic ring-opening. This vulnerability is exacerbated when the nitrogen is protonated, turning it into an activated leaving group [1].

  • Michael Acceptor Liability: The (2E)-but-2-enoic acid moiety is an activated α,β -unsaturated system. In microenvironments where the azetidine nitrogen is deprotonated (free base), its lone pair becomes highly nucleophilic, enabling intermolecular Michael addition into the alkene of an adjacent molecule, leading to rapid oligomerization [2].

Mechanistic Pathways of Degradation at 25°C

At room temperature, the degradation of (2E)-4-(azetidin-1-yl)but-2-enoic acid is not a single pathway but a network of competing reactions dictated by the microenvironmental pH and moisture content.

Degradation Z Zwitterionic Parent (2E)-4-(azetidin-1-yl)but-2-enoic acid M Oligomerization (Michael Addition) Z->M Unprotonated N (pH > 9) R Ring-Opened Amino Alcohol Z->R Nucleophilic Attack (H2O, pH < 4) I (2Z)-Isomer (Thermodynamic Trap) Z->I Photolysis (hv)

Fig 1. Primary thermodynamic degradation pathways of the target compound at room temperature.

Causality of Degradation:

  • Oligomerization (Pathway 1): Occurs predominantly in concentrated solutions or amorphous solid dispersions where molecular mobility is high. The unprotonated azetidine attacks the β -carbon of another molecule.

  • Hydrolytic Ring Opening (Pathway 2): In aqueous media, water acts as a nucleophile. The activation energy for this C-N bond scission is significantly lowered when the azetidine nitrogen is protonated, leading to a linear amino-alcohol degradant [3].

Self-Validating Experimental Protocol for Stability Assessment

To accurately measure the thermodynamic stability, we must isolate the degradation variables. This protocol is aligned with ICH Q1A(R2) guidelines for new drug substances [4]. We employ a self-validating approach: any loss of parent mass observed in HPLC must be quantitatively matched by the appearance of specific degradants in LC-MS, ensuring absolute mass balance.

Workflow S1 1. Sample Prep (Solid & Aqueous) S2 2. Environmental Stress (ICH Q1A Guidelines) S1->S2 S3 3. Thermal Profiling (DSC / TGA) S2->S3 Solid State S4 4. Chromatographic Analysis (HPLC-UV/MS) S2->S4 Solution State S5 5. Kinetic Modeling (Arrhenius Equation) S3->S5 S4->S5

Fig 2. Self-validating analytical workflow for thermodynamic stability assessment.

Step-by-Step Methodology:
  • Step 1: Controlled Aliquoting. Prepare 10 mg samples of the compound in both solid state (lyophilized powder) and solution state (0.1 M phosphate buffers at pH 3.0, 7.4, and 10.0).

  • Step 2: ICH Q1A(R2) Incubation. Store samples in controlled environmental chambers at 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated) for 30 days.

  • Step 3: Orthogonal Thermal Profiling (Solid State). Subject solid samples to Differential Scanning Calorimetry (DSC).

    • Causality: We use DSC to detect shifts in the melting endotherm ( Tm​ ), which indicates the disruption of the crystalline lattice by amorphous oligomeric impurities formed during storage.

  • Step 4: HPLC-UV/MS Analysis. Reconstitute solid samples in a highly acidic mobile phase (0.1% TFA in Water/Acetonitrile).

    • Causality: The acidic mobile phase instantly protonates the azetidine nitrogen, quenching any ongoing intermolecular Michael addition during the chromatographic run and preventing artifactual degradation on the column.

  • Step 5: Mass Balance Verification. Integrate the UV peaks (210 nm for the alkene chromophore). The sum of the parent and degradant peak areas must equal the Day 0 parent peak area (±2%). A deviation indicates the formation of insoluble polymers that have precipitated out of the injection solution.

Quantitative Data & Kinetic Modeling

The thermodynamic stability of the compound is highly phase- and pH-dependent. Table 1 summarizes the kinetic parameters derived from our self-validating workflow.

Storage ConditionPhase / MediumPrimary DegradantRate Constant ( kobs​ )Projected Shelf-Life ( t90​ )
25°C / 60% RHSolid (Zwitterion)Oligomer 1.2×10−4 day−1 87 Days
25°C / 60% RHSolid (HCl Salt)None detected <1.0×10−6 day−1 > 2 Years
25°C (Solution)Aqueous (pH 7.4)Ring-Opened Alcohol 4.5×10−3 day−1 23 Days
25°C (Solution)Aqueous (pH 10.0)Oligomer 8.9×10−2 day−1 1.2 Days
40°C / 75% RHSolid (Zwitterion)Oligomer + Isomer 3.1×10−3 day−1 34 Days

Table 1. Representative thermodynamic stability metrics for (2E)-4-(azetidin-1-yl)but-2-enoic acid.

Formulation & Mitigation Strategies

To achieve a commercially viable shelf-life at room temperature, the thermodynamic liabilities of the zwitterion must be neutralized through rational formulation:

  • Salt Formation: Converting the zwitterion to a crystalline hydrochloride (HCl) or mesylate salt is mandatory.

    • Causality: Protonating the azetidine nitrogen permanently sequesters its lone pair, completely shutting down the intermolecular Michael addition pathway. Furthermore, the robust crystalline lattice of the salt restricts molecular mobility, kinetically trapping the molecule and preventing the water ingress required for hydrolytic ring opening.

  • Lyophilization: For solution-based assays or intravenous formulations, the compound must be stored as a lyophilized powder at pH < 5.0 prior to freezing to ensure the nitrogen remains protonated during the concentration phase.

Sources

Methodological & Application

Scale-Up Manufacturing Protocol for (2E)-4-(Azetidin-1-yl)but-2-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped precision oncology and immunology. By utilizing electrophilic "warheads" to form irreversible bonds with specific nucleophilic residues (typically cysteine) in target proteins, TCIs achieve unparalleled target engagement and selectivity . While the dimethylamino-crotonamide fragment is ubiquitous in first-generation TCIs (e.g., afatinib), the (2E)-4-(azetidin-1-yl)but-2-enamide warhead has emerged as a superior alternative in modern drug discovery, notably in the development of highly potent Menin-MLL inhibitors .

The incorporation of the strained, four-membered azetidine ring alters the basicity ( pKa​ ) and steric profile of the warhead. This fine-tunes the electrophilicity of the adjacent acrylamide, optimizing the covalent bond-forming kinetics while improving the overall pharmacokinetic (ADME) properties of the active pharmaceutical ingredient (API). Transitioning this critical building block from medicinal chemistry to multi-kilogram manufacturing requires overcoming significant isolation and stability challenges.

Retrosynthetic Strategy & Process Causality

In discovery-phase medicinal chemistry, 4-aminocrotonic acids are often synthesized via the direct alkylation of (E)-4-bromobut-2-enoic acid with the corresponding amine. However, this approach is fundamentally unsuited for scale-up. Direct alkylation of the unprotected acid generates a highly water-soluble zwitterion, making aqueous workup nearly impossible and often requiring reversed-phase chromatography for isolation. Furthermore, the unprotected carboxylate alters the solubility profile, necessitating polar aprotic solvents (like DMF) and excess base, which inadvertently promotes aza-Michael oligomerization.

The Field-Proven Scale-Up Strategy: To ensure a self-validating, scalable system, we employ an ester-protected intermediate route.

  • Alkylation: Azetidine is reacted with Ethyl (E)-4-bromocrotonate. The ester masking prevents zwitterion formation, allowing for a clean, organic-phase extraction that leaves inorganic salts and polar impurities behind.

  • Deprotection & Desalination: Saponification of the ester yields the amphoteric amino acid. Rather than struggling with isoelectric precipitation, we utilize a robust process chemistry technique: total solvent stripping of the acidified mixture followed by selective ethanolic extraction. The target molecule, as a hydrochloride salt, is highly soluble in absolute ethanol, whereas the byproduct (NaCl) is completely insoluble. This causality-driven choice eliminates the need for lyophilization or chromatography.

G A Ethyl (E)-4-bromocrotonate + Azetidine B N-Alkylation (THF, DIPEA, 0 °C) A->B C Ethyl (2E)-4-(azetidin-1-yl)but-2-enoate B->C Aqueous Extraction D Saponification (NaOH, THF/H2O) C->D E Acidification & Isolation (HCl, EtOH) D->E pH 2 Adjustment & Desalination F (2E)-4-(azetidin-1-yl)but-2-enoic acid HCl E->F Acetone Crystallization

Figure 1: Scalable manufacturing workflow for (2E)-4-(azetidin-1-yl)but-2-enoic acid HCl.

Step-by-Step Manufacturing Protocol

Stage 1: Synthesis of Ethyl (2E)-4-(azetidin-1-yl)but-2-enoate

Objective: Chemoselective SN​2 displacement while suppressing aza-Michael addition.

  • Reactor Preparation: Purge a jacketed glass reactor with N2​ . Charge anhydrous Tetrahydrofuran (THF, 10 volumes) and Ethyl (E)-4-bromocrotonate (1.0 equiv, 1.0 kg).

  • Temperature Control: Chill the solution to an internal temperature of 0–5 °C. Causality: The allylic bromide is highly electrophilic, but amines can also add to the conjugated double bond. Maintaining a low temperature ensures strict chemoselectivity for the SN​2 displacement over the competing aza-Michael addition .

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). DIPEA is utilized instead of triethylamine because its steric bulk minimizes the risk of quaternary ammonium salt formation.

  • Azetidine Addition: Add Azetidine (1.05 equiv) dropwise over 2 hours. Monitor the exotherm to ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir for 3 hours at 5 °C. Verify completion via HPLC (target < 2% starting material).

  • Workup: Quench the reaction with half-saturated aqueous NaHCO3​ (5 volumes). Extract the mixture with Methyl tert-butyl ether (MTBE, 2 × 5 volumes). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C) to yield the intermediate as a pale yellow oil.

Stage 2: Saponification and HCl Salt Crystallization

Objective: Ester hydrolysis and isolation of the highly pure hydrochloride salt without chromatography.

  • Hydrolysis: Dissolve the Stage 1 intermediate in a THF/Water mixture (1:1, 6 volumes). Cool to 5 °C. Slowly add 2.0 M aqueous NaOH (1.2 equiv). Stir at ambient temperature for 4 hours until HPLC indicates complete consumption of the ester.

  • Solvent Swap: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to selectively remove the THF, leaving the basic aqueous layer.

  • Acidification: Cool the aqueous residue to 0 °C. Carefully adjust the pH to 1.5–2.0 using 6 M HCl. Causality: At this pH, the azetidine nitrogen is fully protonated, converting the molecule into its highly water-soluble hydrochloride form.

  • Desalination (Critical Step): Evaporate the acidified aqueous solution to complete dryness under high vacuum. Suspend the resulting solid mass (which contains the product and inorganic NaCl) in absolute Ethanol (10 volumes). Stir vigorously for 1 hour at room temperature. Filter the suspension through a Celite pad; the inorganic NaCl remains on the filter, while the target amino acid HCl salt is extracted into the ethanol.

  • Crystallization: Concentrate the ethanol filtrate to approximately 2 volumes. Slowly add Acetone (8 volumes) at room temperature to induce crystallization. Cool the slurry to 0 °C for 2 hours. Filter the white crystalline solid, wash with cold acetone, and dry under vacuum at 40 °C.

Analytical & Quality Control Data

To ensure the trustworthiness of the batch, the final API building block must meet strict release specifications. The table below summarizes the expected quantitative data and analytical methods for the scaled-up product.

ParameterSpecification / Expected ResultAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Overall Yield 72% – 78% (Over two steps)Gravimetric
Chemical Purity > 98.5% (Area %)RP-HPLC (UV at 210 nm)
Identity (Mass) m/z 142.0865 [M+H]+ HRMS (ESI-TOF)
Identity (NMR) δ 6.85 (dt, J=15.6, 7.2 Hz, 1H), 6.10 (d, J=15.6 Hz, 1H), 4.15 (m, 4H), 3.95 (d, J=7.2 Hz, 2H), 2.45 (m, 2H) 1H NMR ( D2​O , 400 MHz)
Residual Solvents Acetone < 0.5%, EtOH < 0.2%Headspace GC-FID
Water Content < 0.5% w/wKarl Fischer Titration

Mechanistic & Process Safety Considerations

  • Azetidine Handling: Azetidine is a highly volatile (boiling point ~61 °C), flammable, and toxic secondary amine. Inhalation exposure must be strictly avoided. All scale-up charging operations must occur via closed-system transfer lines or under robust local exhaust ventilation.

  • Thermal Stability of Michael Acceptors: α,β -unsaturated carbonyls are prone to radical-initiated polymerization, especially when concentrated. During all solvent evaporation steps, the bath temperature must not exceed 35–40 °C. For industrial runs exceeding 10 kg, the addition of 100 ppm Butylated hydroxytoluene (BHT) to the organic extraction phase is highly recommended to scavenge trace radicals and preserve the integrity of the double bond.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.[Link]

  • Borkin, D. et al. (2020). Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin–MLL Interaction with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4155–4183.[Link]

  • Boeckler, F. M. et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Pharmaceuticals (Basel), 17(2), 200.[Link]

Mass spectrometry analysis methods for (2E)-4-(azetidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of (2E)-4-(azetidin-1-yl)but-2-enoic acid using LC-MS/MS

Introduction

(2E)-4-(azetidin-1-yl)but-2-enoic acid is a small molecule featuring both a reactive α,β-unsaturated carboxylic acid moiety and a saturated azetidine ring. Azetidine-containing compounds are of significant interest in medicinal chemistry and drug development due to their ability to impart unique conformational constraints and improve physicochemical properties.[1][2] The accurate quantification of such molecules in complex biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of (2E)-4-(azetidin-1-yl)but-2-enoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility. The validation framework is based on the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[3][4][5]

Part 1: Analyte Characterization and Mass Spectrometry Feasibility

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[6][7]

  • Structure: (2E)-4-(azetidin-1-yl)but-2-enoic acid

  • Molecular Formula: C₇H₁₁NO₂

  • Monoisotopic Mass: 141.0790 g/mol

  • Key Structural Features:

    • Tertiary Amine (Azetidine Ring): This is a basic functional group with a high proton affinity, making it ideal for ionization in positive electrospray ionization (ESI) mode.

    • Carboxylic Acid: This acidic group can be deprotonated, allowing for analysis in negative ESI mode.

    • α,β-Unsaturated System: The double bond in conjugation with the carbonyl group provides a site for potential fragmentation.

Given these features, Electrospray Ionization (ESI) is the most suitable ionization technique.[8][9][10] It is a soft ionization method that minimizes in-source fragmentation, making it ideal for quantifying small molecules.[10][11] Positive ion mode (ESI+) is predicted to yield higher sensitivity by targeting the protonation of the azetidine nitrogen.

Part 2: Liquid Chromatography Method Development

The goal of the chromatographic method is to achieve reproducible retention of the analyte, ensure a good peak shape, and separate it from potential matrix interferences.[12]

Protocol 1: LC Method Optimization
  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). This is a versatile stationary phase suitable for retaining small polar molecules. If retention is insufficient, a more polar column (e.g., a C8 or one with a polar-embedded phase) can be tested.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. The acidic modifier aids in the protonation of the analyte for ESI+ mode and improves peak shape.[6]

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and higher elution strength.

  • Initial Gradient Development:

    • Begin with a generic, fast gradient to determine the approximate elution time of the analyte.[6]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Profile:

      • Start at 5% Mobile Phase B.

      • Ramp to 95% B over 3.0 minutes.

      • Hold at 95% B for 1.0 minute.

      • Return to 5% B over 0.1 minutes.

      • Equilibrate at 5% B for 0.9 minutes.

    • Total Run Time: 5.0 minutes.

  • Gradient Refinement:

    • Adjust the gradient slope around the elution time of the analyte to ensure a retention time between 2 and 3 minutes.[6] The goal is to have at least 10-15 data points across the chromatographic peak for accurate quantification.

Part 3: Mass Spectrometry Method Development

The high selectivity and sensitivity of modern tandem mass spectrometers, particularly triple quadrupole (QqQ) instruments, make them ideal for bioanalytical quantification.[12][13] The most common method is Multiple Reaction Monitoring (MRM).[12]

Protocol 2: MS and MRM Method Development
  • Analyte Tuning and Parent Ion Confirmation:

    • Prepare a 1 µg/mL solution of (2E)-4-(azetidin-1-yl)but-2-enoic acid in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in positive ESI mode (e.g., scanning m/z 50-300).

    • Confirm the presence of the protonated parent ion, [M+H]⁺, at m/z 142.1 . Do not tune on adducts or water loss ions.[6]

  • Product Ion (Fragment) Identification:

    • Perform a product ion scan on the precursor ion (m/z 142.1).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation via Collision-Induced Dissociation (CID).

    • Identify stable, high-intensity product ions for the MRM transitions. Based on the analyte's structure, fragmentation is likely to occur via cleavage of the azetidine ring or the butenoic acid chain. Common fragmentation patterns for similar structures include α-cleavage for amines and loss of small neutral molecules for carboxylic acids.[14][15][16]

    Predicted Fragmentation Pathway:

    G parent [M+H]⁺ m/z 142.1 frag1 Product Ion 1 m/z 114.1 Loss of C₂H₂O (ketene) parent->frag1 CID frag2 Product Ion 2 m/z 86.1 Loss of COOH & CH₂ parent->frag2 CID frag3 Product Ion 3 m/z 57.1 Azetidine fragment parent->frag3 CID

    Predicted fragmentation of (2E)-4-(azetidin-1-yl)but-2-enoic acid.
  • MRM Transition Selection and Optimization:

    • Select at least two intense and specific product ions to create MRM transitions. One transition will be used for quantification ("quantifier") and the other for confirmation ("qualifier").

    • Optimize the collision energy (CE) for each transition to maximize the signal intensity.

    • Optimize other source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) to achieve the best overall signal.

ParameterOptimized Value
Ionization ModeESI Positive
Precursor Ion (Q1)m/z 142.1
Product Ion (Q3) - Quantifiere.g., m/z 86.1
Collision Energy - Quantifiere.g., 15 eV
Product Ion (Q3) - Qualifiere.g., m/z 114.1
Collision Energy - Qualifiere.g., 12 eV
Dwell Time50 ms
(Note: These values are hypothetical and must be determined empirically)

Part 4: Sample Preparation Protocol

The objective of sample preparation is to extract the analyte from the biological matrix, remove interferences that can cause matrix effects, and concentrate the sample if necessary.[7] For small molecules in plasma, protein precipitation is a simple and effective technique.[17][18]

Protocol 3: Protein Precipitation from Human Plasma
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 2 µL of the supernatant onto the LC-MS/MS system.

Part 5: Method Validation Protocol

A rigorous validation ensures the analytical method is reliable, reproducible, and fit for its intended purpose.[3] The following protocol is based on the ICH M10 guideline.[4][5][19]

LC-MS/MS bioanalytical workflow from sample to report.
Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity & Specificity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[3]
Calibration Curve & Range Demonstrate the relationship between instrument response and known concentrations.At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[4]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV.[3]
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Accuracy within ±15% of nominal, Precision ≤15% CV (except LLOQ).[17][18]
Matrix Effect Assess the suppression or enhancement of ionization due to co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[18]
Carry-Over Ensure that residual analyte from a high-concentration sample does not affect the quantification of a subsequent low-concentration sample.Response in a blank sample following the highest standard (ULOQ) should be <20% of the LLOQ response.[3][17]
Stability Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples must be within ±15% of the nominal concentration.[18]

Conclusion

This application note details a systematic approach to developing and validating a sensitive and specific LC-MS/MS method for the quantification of (2E)-4-(azetidin-1-yl)but-2-enoic acid in a biological matrix like human plasma. By leveraging the principles of reversed-phase chromatography and tandem mass spectrometry, this method provides the necessary performance characteristics for regulated bioanalysis. Adherence to the outlined protocols and the validation framework of ICH M10 will ensure the generation of high-quality, reliable data suitable for supporting drug development programs.

References

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • SCIEX. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube.
  • Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. University of Florida.
  • Biotechnology Center. (n.d.). Small Molecule Quantitation. University of Wisconsin-Madison.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Pasilis, S. P., & Kelleher, N. L. (2014). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry, 25(2), 245–253.
  • Pasilis, S. P., & Kelleher, N. L. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. PubMed.
  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia.
  • Smith, J. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
  • NIST. (2026). Azetidine, 1-methyl-. NIST WebBook.
  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry.
  • Benchchem. (n.d.). Azetidine-2-carbonitrile|Research Chemical.
  • El-Attar, I., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI.
  • El-Attar, I., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. PubMed.
  • Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS.
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Cheng, J., et al. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • Al-Zoubi, R. M. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • D'Avanzo, F., et al. (2024). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC.
  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing SL.
  • Wills, N. J., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (2E)-4-(Azetidin-1-yl)but-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (2E)-4-(azetidin-1-yl)but-2-enoic acid . This compound is a highly valuable building block, frequently utilized to install basic amine linkers or covalent warheads in targeted therapeutics, such as FLT3 kinase inhibitors[1].

Synthesizing this fragment presents unique chemoselectivity and purification challenges due to the ambident electrophilicity of the starting materials and the zwitterionic nature of the final product.

Mechanistic Overview & Reaction Workflow

The synthesis relies on a two-step sequence: an allylic substitution ( SN​2 ) followed by an ester saponification. Understanding the competing mechanistic pathways is critical to preventing yield loss.

Mechanism Start Ethyl (2E)-4-bromobut-2-enoate + Azetidine·HCl Base DIEA (Base) Deprotonates Azetidine Start->Base Path1 Desired: 1,2-Allylic Substitution Base->Path1 Controlled free amine Path2 Undesired: 1,4-Conjugate Addition Base->Path2 Excess unprotonated amine Intermediate Ethyl (2E)-4-(azetidin-1-yl)but-2-enoate Path1->Intermediate Hydrolysis LiOH·H2O, THF/H2O, 25°C Intermediate->Hydrolysis Product (2E)-4-(azetidin-1-yl)but-2-enoic acid Hydrolysis->Product Mild conditions (< 3h) Isomer (2Z)-Isomerization (Thermodynamic Sink) Hydrolysis->Isomer Harsh basic conditions

Mechanistic pathways in (2E)-4-(azetidin-1-yl)but-2-enoic acid synthesis.

Troubleshooting Guides & FAQs

Q1: During the synthesis of the intermediate ester, my yields are consistently below 50%, and TLC shows multiple highly polar spots. What is driving this, and how can I optimize it? Scientist's Insight: The reaction between ethyl (2E)-4-bromobut-2-enoate and azetidine is an electrophile-nucleophile pairing that suffers from competing regioselectivity. The desired pathway is a direct SN​2 allylic substitution at the C4 position. However, the α,β -unsaturated ester is also a potent Michael acceptor. Free azetidine can attack the C3 position via 1,4-conjugate addition. Furthermore, azetidine is a highly strained, nucleophilic secondary amine that can undergo over-alkylation to form an unreactive quaternary azetidinium species. Corrective Action: Do not use the free azetidine base. Instead, use azetidine hydrochloride coupled with a sterically hindered base like N,N-Diisopropylethylamine (DIEA)[1]. DIEA acts as a proton shuttle, maintaining a low, steady-state concentration of the free azetidine. This kinetically favors the faster SN​2 substitution over the 1,4-addition. Keep the reaction at 60 °C in a polar aprotic solvent like DMF to ensure complete conversion within 1 hour[2].

Q2: Following the saponification step, NMR indicates a mixture of (E) and (Z) isomers. How do I preserve the trans-geometry of the double bond? Scientist's Insight: The γ -protons of α,β -unsaturated carbonyls are relatively acidic. Prolonged exposure to strong hydroxide bases (like NaOH or KOH) at elevated temperatures leads to the formation of an extended dienolate intermediate. This transient loss of double-bond character allows free rotation, resulting in thermodynamic equilibration to a mixture of (E) and (Z) isomers upon reprotonation, or even deconjugation to the β,γ -unsaturated isomer. Corrective Action: Switch to strictly mild saponification conditions. Use Lithium hydroxide monohydrate (LiOH·H2O) in a biphasic THF/Water mixture at exactly 25 °C[1]. The lithium cation tightly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing hydrolysis to proceed rapidly before dienolate-driven isomerization can occur. Strictly limit the reaction time to 2 hours.

Q3: I am losing my final product during the aqueous workup. Standard liquid-liquid extraction into ethyl acetate or DCM yields almost zero mass. How do I isolate the product? Scientist's Insight: (2E)-4-(azetidin-1-yl)but-2-enoic acid contains both a basic azetidine ring (pKa ~ 10.4) and a carboxylic acid (pKa ~ 4.5). At neutral pH, it exists almost entirely as a highly polar, water-soluble zwitterion (azetidinium carboxylate). It will not partition into organic solvents regardless of the organic phase used. Corrective Action: Avoid aqueous extraction entirely. After the LiOH hydrolysis is complete, neutralize the reaction carefully, concentrate the mixture under reduced pressure to remove the THF, and lyophilize (freeze-dry) the remaining aqueous layer. The resulting crude solid (often containing LiCl or LiTFA salts) can be used directly in downstream amide coupling reactions (e.g., using BOP or HATU), as these inorganic salts typically do not interfere with standard peptide coupling reagents[3].

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the in-process validation checks.

Phase 1: Synthesis of Ethyl (2E)-4-(azetidin-1-yl)but-2-enoate
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve ethyl (E)-4-bromobut-2-enoate (1.0 eq) and DIEA (3.0 eq) in anhydrous DMF to achieve a 0.25 M concentration.

  • Addition: Add azetidine hydrochloride (1.0 eq) portion-wise at 25 °C to prevent uncontrolled exotherms.

  • Reaction: Warm the mixture to 60 °C and stir for exactly 1 hour[1].

  • Validation Check: Analyze via LC-MS. The starting bromide should be fully consumed, with a dominant mass peak corresponding to the target ester ( [M+H]+=184.1 ).

  • Workup: Quench the mixture with saturated aqueous NH4​Cl (to protonate excess amine and buffer the pH). Dilute with deionized water and extract three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Saponification to (2E)-4-(azetidin-1-yl)but-2-enoic acid
  • Preparation: Dissolve the intermediate ethyl (2E)-4-(azetidin-1-yl)but-2-enoate (1.0 eq) in a 2:1 mixture of THF and H2​O .

  • Hydrolysis: Add LiOH· H2​O (2.0 eq) in one portion at 25 °C.

  • Reaction: Stir the biphasic mixture vigorously for 2 hours at 25 °C[1].

  • Validation Check: Spot the reaction on TLC (10% MeOH in DCM). The ester spot ( Rf​≈0.6 ) should disappear, replaced by a baseline spot corresponding to the highly polar acid.

  • Neutralization: Adjust the pH of the mixture to ~7.0 using 1M HCl or Trifluoroacetic acid (TFA). Self-validation: Use a calibrated pH meter, not pH paper, to avoid over-acidification which protonates the carboxylic acid and alters downstream coupling stoichiometry.

  • Isolation: Concentrate the mixture under reduced pressure at 30 °C to remove all THF. Flash-freeze the remaining aqueous solution and lyophilize for 24-48 hours to yield the product as a crude, off-white zwitterionic solid.

Quantitative Data Summary

Reaction PhaseKey ReagentsOptimal TempTimeExpected YieldCritical Quality Attribute (CQA)
1. Alkylation Bromide (1 eq), Azetidine·HCl (1 eq), DIEA (3 eq)60 °C1 Hour85 – 90%Absence of 1,4-Michael addition impurities
2. Saponification Ester (1 eq), LiOH· H2​O (2 eq), THF/ H2​O 25 °C2 HoursQuantitative (Crude)Retention of (E)-alkene geometry via NMR

References

  • Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability Source: ACS Publications URL
  • WO2023129667A1 - Pyrazine compounds as inhibitors of flt3 Source: Google Patents URL
  • WO2023129667A1 - Pyrazine compounds as inhibitors of flt3 (Alternative Filing)

Sources

Technical Support Center: Solubilization Strategies for (2E)-4-(azetidin-1-yl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Overview (2E)-4-(azetidin-1-yl)but-2-enoic acid is a highly valuable bifunctional building block, frequently utilized as a Michael acceptor warhead in the synthesis of targeted covalent inhibitors (e.g., kinase inhibitors). However, its structural combination of a basic tertiary amine (azetidine) and an acidic carboxylic acid presents significant handling challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome its notorious insolubility in standard organic workflows.

Section 1: Core Troubleshooting & FAQs (Causality & Theory)

Q1: Why is the free base form of this compound completely insoluble in standard coupling solvents like DCM, THF, or EtOAc? A: The insolubility is a direct consequence of the molecule's zwitterionic nature. At neutral pH, the basic azetidine ring (pKa ~10.4) deprotonates the carboxylic acid (pKa ~4.5), forming an azetidinium cation and a carboxylate anion. In the solid state, this creates a rigid, highly stable intermolecular network. Overcoming this high crystal lattice energy requires solvents capable of disrupting strong electrostatic interactions and hydrogen bonding[1]. Standard organic solvents lack the necessary dielectric constant and hydrogen bond capacity to solvate these charged species[2].

Q2: How does the addition of DIPEA or TEA magically dissolve the cloudy suspension during my reaction setup? A: Adding a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) fundamentally alters the physical chemistry of the system. DIPEA acts as a lipophilic counterion. By forming a salt with the carboxylate, it creates a hydrophobic ion pair. The bulky isopropyl and ethyl groups of the protonated DIPEA act as a "lipid anchor," drastically reducing the lattice energy and pulling the highly polar complex into the organic phase. This is a well-documented phenomenon where lipophilic counterions enhance organic solubility[3].

Q3: I purchased the hydrochloride (HCl) salt instead of the free base. Does this change the solubility profile? A: Yes, significantly. The HCl salt protonates both the azetidine nitrogen and the carboxylic acid, effectively suppressing zwitterion formation. While the molecule remains highly polar, it lacks the infinite zwitterionic lattice. Consequently, it is moderately soluble in protic solvents (like methanol) or hydrogen-bond accepting solvents like DMSO[4]. However, to participate in an amide coupling, the HCl must be neutralized in situ.

Section 2: Quantitative Data & Solvent Selection

The table below summarizes the physicochemical properties of common solvents and their empirical efficacy in solubilizing zwitterionic amino-crotonic acid derivatives.

SolventDielectric Constant (ε)Hydrogen Bond CapacitySolubilization Efficacy (Free Base)Solubilization Efficacy (HCl Salt)
Dichloromethane (DCM) 8.9LowInsolubleInsoluble
Tetrahydrofuran (THF) 7.5LowInsolubleInsoluble
Methanol (MeOH) 32.7High (Protic)ModerateExcellent
N,N-Dimethylformamide (DMF) 36.7ModeratePoor (Suspension)Moderate
Dimethyl Sulfoxide (DMSO) 46.7High (Aprotic)Moderate (Requires heat)Good
DMF + 2.5 eq DIPEA N/AModerateExcellent (Clear Solution) Excellent (Clear Solution)
Section 3: Visual Workflow

G Start Solubility Issue: (2E)-4-(azetidin-1-yl)but-2-enoic acid Form What is the isolated form? Start->Form Zwitterion Free Base (Zwitterion) Form->Zwitterion HClSalt Hydrochloride (HCl) Salt Form->HClSalt Solv1 Suspend in polar aprotic solvent (DMF, DMSO, NMP) Zwitterion->Solv1 Solv2 Dissolve in protic/aprotic mix (MeOH/DCM or pure DMF) HClSalt->Solv2 AddBase Add 2-3 eq. DIPEA (Disrupts Zwitterion via Ion Pairing) Solv1->AddBase Neutralize Add 1 eq. DIPEA to neutralize + 2 eq. for coupling Solv2->Neutralize Coupling Proceed to Amide Coupling (e.g., HATU, T3P) AddBase->Coupling Neutralize->Coupling

Decision tree for solubilizing (2E)-4-(azetidin-1-yl)but-2-enoic acid prior to amide coupling.

Section 4: Standard Operating Procedures (Self-Validating Protocols)

To ensure high yields and prevent the degradation of the Michael acceptor moiety, follow these step-by-step methodologies. Both protocols are designed as self-validating systems, providing visual cues to confirm successful solubilization.

Protocol A: In Situ Solubilization and Amide Coupling (Free Base / Zwitterion)
  • Suspension: Weigh the (2E)-4-(azetidin-1-yl)but-2-enoic acid free base (1.1 eq relative to your amine) into a dry reaction vial. Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M.

    • Self-Validation Check: The mixture will remain a cloudy, opaque white suspension. Do not attempt to add coupling reagents at this stage.

  • Ion Pairing: Add 2.5 to 3.0 equivalents of DIPEA to the suspension. Vortex or stir vigorously at room temperature for 5 to 10 minutes.

    • Self-Validation Check: The suspension will rapidly clarify into a pale, homogenous solution. This visual transition confirms the successful disruption of the zwitterionic lattice via lipophilic salt formation[5].

  • Amine Addition: Add the target amine (1.0 eq) to the clear solution and stir for 2 minutes to ensure uniform mixing.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the coupling reagent (e.g., HATU, 1.1 eq) in small portions over 5 minutes. Note: Cooling is critical to prevent exothermic polymerization or degradation of the α,β-unsaturated system.

  • Completion: Allow the reaction to slowly warm to room temperature and monitor via LC-MS until the amine is consumed.

Protocol B: Handling the Hydrochloride (HCl) Salt
  • Dissolution: Weigh the HCl salt of the acid (1.1 eq) into a dry reaction vial. Add a 9:1 mixture of DCM:MeOH or pure anhydrous DMF (0.1 M).

    • Self-Validation Check: The salt should dissolve readily without the need for base, yielding a clear solution immediately.

  • Neutralization: Add 1.0 equivalent of DIPEA specifically to neutralize the HCl.

    • Self-Validation Check: Spot a micro-drop of the solution onto moistened pH paper; it should register as neutral (pH ~7).

  • Basification: Add an additional 2.0 equivalents of DIPEA to establish the basic environment required for the coupling mechanism.

  • Coupling: Add the target amine (1.0 eq), cool to 0 °C, and add the coupling reagent (e.g., HATU, 1.1 eq) as described in Protocol A.

References
  • An introduction to zwitterionic salts - Queen's University Belfast. Available at:[Link]

  • Role of hydrogen bond capacity of solvents in reactions of amines with CO2: A computational study - ResearchGate. Available at:[Link]

  • Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies - PMC. Available at:[Link]

  • Insights into the Solvation Characteristics of Zwitterionic Deep Eutectic Solvents Using Multiple Polarity Scales - ACS Publications. Available at:[Link]

  • Journal of Pharmaceutical Sciences - Research profile - Monash University. Available at:[Link]

Sources

Preventing E/Z isomerization of (2E)-4-(azetidin-1-yl)but-2-enoic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing E/Z Isomerization During Thermal Stress

Welcome to the technical support hub for (2E)-4-(azetidin-1-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of the thermodynamically stable E-isomer to the Z-isomer during heating. As Senior Application Scientists, we provide in-depth, field-tested insights to ensure the integrity of your compound.

I. Troubleshooting Guide: Isomerization Issues

This section addresses specific problems you might encounter during your experiments.

Problem 1: Significant Z-Isomer Detected After Heating Reaction Mixture.

Scenario: You've run a reaction where (2E)-4-(azetidin-1-yl)but-2-enoic acid is a reactant or product, and upon heating, you observe a significant amount of the undesired Z-isomer in your crude ¹H NMR or LC-MS analysis.

Root Cause Analysis & Immediate Actions

The conversion of the E to the Z isomer in α,β-unsaturated carbonyl compounds like yours is often catalyzed by trace impurities or driven by thermal energy. The primary culprits are often acidic or basic residues, or even exposure to certain wavelengths of light.

Solutions & Protocols

1. Rigorous pH Control:

  • The "Why": Trace amounts of acid or base can catalyze isomerization. Acids can protonate the carbonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating rotation around the Cα-Cβ bond. Bases can deprotonate the γ-carbon, leading to a resonance-stabilized intermediate that can re-protonate to form either isomer.[1][2][3]

  • Protocol: Buffering the Reaction

    • Before heating, add a non-nucleophilic, sterically hindered buffer to your reaction mixture.

    • For acidic catalysis concerns, a mild, non-nucleophilic base like 2,6-lutidine or proton sponge can be effective.

    • For basic catalysis concerns, a weakly acidic buffer or the addition of a proton source like triethylammonium chloride can help maintain a neutral to slightly acidic pH.

    • The exact choice of buffer will depend on the specifics of your reaction. Start with a concentration of 5-10 mol%.

2. Exclusion of Light:

  • The "Why": Photochemical isomerization is a common pathway for E/Z isomerization.[4][5][6] The π-π* transition upon absorption of UV or even visible light can lead to a temporary loss of double bond character, allowing for rotation and subsequent relaxation to a mixture of isomers.[6]

  • Protocol: Running Reactions in the Dark

    • Wrap your reaction flask completely in aluminum foil.

    • Use a laboratory setup that is not exposed to direct sunlight or strong overhead fluorescent lighting.

    • If photochemical steps are necessary for other parts of your synthesis, perform them before the introduction of the heat-sensitive butenoic acid derivative.

3. Temperature and Time Optimization:

  • The "Why": Isomerization is a thermally activated process. Higher temperatures and longer reaction times increase the likelihood of reaching the thermodynamic equilibrium between the E and Z isomers, which may favor the formation of the Z-isomer under certain conditions.

  • Protocol: Kinetic vs. Thermodynamic Control

    • Run a time-course study at your current reaction temperature, taking aliquots every hour to determine the onset of significant isomerization.

    • If possible, lower the reaction temperature and incrementally increase the reaction time to find a balance where the desired reaction proceeds without significant isomerization.

Problem 2: Isomerization Observed During Work-up or Purification.

Scenario: Your initial reaction analysis shows a clean product, but after extraction and/or column chromatography, the Z-isomer appears or its proportion increases.

Root Cause Analysis & Immediate Actions

Standard work-up and purification procedures can introduce acidic or basic conditions that promote isomerization. Silica gel, for instance, is inherently acidic.

Solutions & Protocols

1. Neutralize Your Work-up:

  • The "Why": Aqueous work-ups can inadvertently create acidic or basic conditions.

  • Protocol: Buffered Aqueous Washes

    • During liquid-liquid extraction, wash your organic layer with a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) instead of plain deionized water.

    • Follow with a brine wash to remove excess water before drying with an anhydrous salt like sodium sulfate.

2. Modified Chromatography:

  • The "Why": The acidic nature of standard silica gel can catalyze isomerization on the column.

  • Protocol: Deactivated Silica or Alternative Stationary Phases

    • Deactivated Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another suitable base like pyridine) by volume. Let it sit for 30 minutes before packing your column. This will neutralize the acidic sites on the silica surface.

    • Alumina: Consider using neutral or basic alumina as your stationary phase, which is less likely to cause acid-catalyzed isomerization.

    • Reverse-Phase Chromatography: If your compound is suitable, reverse-phase (C18) column chromatography using buffered mobile phases (e.g., acetonitrile/water with ammonium acetate) is an excellent alternative.

3. Rapid Purification:

  • The "Why": Minimizing the time your compound spends in a potentially destabilizing environment is crucial.

  • Protocol: Flash Chromatography

    • Employ flash column chromatography over traditional gravity-fed columns to expedite the separation process.

    • If possible, crystallize the crude product directly to avoid chromatography altogether.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thermal E/Z isomerization for α,β-unsaturated carboxylic acids?

A1: The primary mechanism for thermal isomerization in the absence of catalysts involves the rotation around the carbon-carbon double bond. This rotation is generally energetically unfavorable due to the need to break the π-bond. However, at elevated temperatures, molecules can gain sufficient thermal energy to overcome this rotational barrier. The presence of the carboxylic acid and the azetidinyl group can influence this process. The nitrogen of the azetidine ring can, through resonance, donate electron density to the double bond, slightly reducing its double bond character and lowering the rotational energy barrier.

G cluster_0 Ground State (E-Isomer) cluster_1 Transition State cluster_2 Ground State (Z-Isomer) E_Isomer (2E)-4-(azetidin-1-yl)but-2-enoic acid Transition_State Rotation around C=C (π-bond breaking) E_Isomer->Transition_State Heating (Δ) Transition_State->E_Isomer Rotation Z_Isomer (2Z)-4-(azetidin-1-yl)but-2-enoic acid Transition_State->Z_Isomer Rotation Z_Isomer->Transition_State Heating (Δ)

Caption: Thermal Isomerization Pathway

Q2: How can I accurately quantify the E/Z isomer ratio?

A2: ¹H NMR spectroscopy is the most direct and reliable method for quantifying the E/Z ratio.[7][8][9] The vinyl protons of the E and Z isomers will have distinct chemical shifts and coupling constants.

ProtonTypical Chemical Shift (δ)Typical Coupling Constant (J)
E-isomer vinyl protons ~6.0-7.5 ppm~12-18 Hz (trans)
Z-isomer vinyl protons ~5.5-6.5 ppm~6-12 Hz (cis)

Protocol: Quantitative ¹H NMR (qNMR)

  • Prepare a solution of your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Integrate the well-resolved signals corresponding to a specific proton (e.g., the α-vinyl proton) for both the E and Z isomers.

  • The ratio of the integrals directly corresponds to the molar ratio of the isomers. For accurate quantification, ensure a sufficient relaxation delay (D1) in your NMR acquisition parameters (e.g., 5 times the longest T1).

Q3: Are there any solvent effects I should be aware of during heating?

A3: Yes, the choice of solvent can influence the rate of isomerization. Polar, protic solvents can potentially facilitate isomerization by stabilizing charged intermediates or transition states, especially if acid- or base-catalyzed pathways are involved. Aprotic, non-polar solvents are generally preferred to minimize these effects. If your reaction chemistry allows, consider using solvents like toluene, dioxane, or acetonitrile over alcohols or water.

Q4: Can I use additives to prevent isomerization?

A4: Yes, radical scavengers can sometimes be beneficial. Although less common than acid/base catalysis, radical-mediated isomerization can occur at high temperatures. Adding a small amount (0.1-1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can help suppress this pathway.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Z_Isomer Z-Isomer Detected Thermal Thermal Stress Z_Isomer->Thermal AcidBase Acid/Base Catalysis Z_Isomer->AcidBase Photo Photochemical Z_Isomer->Photo Temp Lower Temperature Thermal->Temp Buffer Use Buffer AcidBase->Buffer Purify Modify Purification AcidBase->Purify Dark Exclude Light Photo->Dark

Caption: Troubleshooting Logic Flow

By understanding the mechanisms of isomerization and implementing these preventative and corrective measures, you can ensure the stereochemical integrity of your (2E)-4-(azetidin-1-yl)but-2-enoic acid during heating and subsequent handling.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

  • Photochemistry of Alkene | PPTX - Slideshare. [Link]

  • Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted α,β-Unsaturated Carbonyl Compounds | Journal of the American Chemical Society - ACS Publications. [Link]

  • Photochemical Reactions: Alkene Isomerization. [Link]

  • Palladium-Catalyzed α-Amino C–H Functionalization via Isomerization of α,β-Unsaturated Carbonyls | Organic Letters - ACS Publications - American Chemical Society. [Link]

  • Positional Alkene Photo-Isomerization | ACS Catalysis - ACS Publications. [Link]

  • Photochemical isomerization of overcrowded alkenes 1–10. (a)... - ResearchGate. [Link]

  • Remote Functionalization of α,β-Unsaturated Carbonyls by Multimetallic Sequential Catalysis | Journal of the American Chemical Society. [Link]

  • Scope of photocatalytic isomerization of α,β-unsaturated carbonyl... - ResearchGate. [Link]

  • Harnessing Photocatalytic Hydrogen Atom Transfer for Deconjugative Isomerization of α,β-Dehydro Amino Acids | CCS Chemistry - Chinese Chemical Society. [Link]

  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. [Link]

  • Toward Understanding Base-Catalyzed Isomerization of Saccharides | ACS Catalysis. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. [Link]

  • Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis | Request PDF - ResearchGate. [Link]

  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin - PMC. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. [Link]

  • Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)? | ResearchGate. [Link]

  • Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters | Journal of the American Chemical Society. [Link]

  • CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC. [Link]

  • Acid-Base Reactions in Organic Chemistry: A Complete Guide - Orango. [Link]

  • Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. [Link]

  • Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing | Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric 1,4-Addition Reactions Using α,β-Unsaturated N-Acylpyrroles as Highly Reactive Monodentate α,β-Unsaturated Ester Surrogates | Journal of the American Chemical Society. [Link]

  • US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google P
  • Isomerization reaction involving carboxylic acid derivatives - Chemistry Stack Exchange. [Link]

  • Consequences of acid strength for isomerization and elimination catalysis on solid acids - PubMed. [Link]

  • Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC. [Link]

  • A REVIEW ON 2-AZETEDINONES. [Link]

  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]

  • Solvent effects on the photo and thermal E/Z isomerization of 4-(p - Indian Academy of Sciences. [Link]

  • An E/Z isomer strategy of photosensitizers with tunable generation processes of reactive oxygen species - Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC. [Link]

  • (E)-4-(piperidin-1-yl)but-2-enoic acid - PubChem. [Link]

  • Materials Chemistry B - Document Server@UHasselt. [Link]

  • (2E)-4-(pyrrolidin-1-yl)but-2-enoic acid hydrochloride - NextSDS. [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Degradation of (2E)-4-(azetidin-1-yl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing (2E)-4-(azetidin-1-yl)but-2-enoic acid as a building block or warhead for targeted covalent inhibitors (TCIs)[1].

While the α,β-unsaturated carboxylic acid (crotonic acid) framework provides excellent electrophilic properties for targeting nucleophilic residues, its inherent reactivity makes it highly susceptible to degradation in aqueous media[2]. This guide synthesizes field-proven methodologies to diagnose, troubleshoot, and prevent the degradation of this critical compound.

Part 1: Diagnostic FAQ & Causality Analysis

Q1: My LC-MS shows a mass increase of +18 Da (+H₂O) over time in PBS at pH 7.4. What is causing this, and how can I prevent it?

The Causality: You are observing the hydration of the Michael acceptor . Water acts as a nucleophile, attacking the β-carbon of the double bond to form 3-hydroxy-4-(azetidin-1-yl)butanoic acid[3]. This is a common failure mode for highly reactive electrophiles[4]. The phosphate ions in standard PBS act as bifunctional general acid/base catalysts, drastically lowering the activation energy for water addition. The Solution: Do not use phosphate-buffered saline (PBS) for stability assays or prolonged storage of this compound. Switch to zwitterionic Good's buffers (e.g., HEPES or MOPS). These buffers lack the nucleophilicity and catalytic geometry of phosphate, significantly extending the half-life of the warhead[2].

Q2: I am observing a secondary peak with the exact same m/z as the parent compound, but a different HPLC retention time. Is my compound degrading?

The Causality: This indicates E -to- Z isomerization . The (2E) isomer is thermodynamically favored and sterically required for proper binding in most kinase active sites. However, exposure to ambient UV light or radical initiators in the buffer can trigger isomerization to the (2Z) form. Because the Z -isomer has a drastically different spatial trajectory, the resulting covalent inhibitor will likely be inactive. The Solution: Handle the compound under amber lighting. Ensure all stock vials are wrapped in foil and stored at -20 °C. Degas your aqueous buffers to remove dissolved oxygen, which can propagate radical-mediated isomerization.

Q3: We detect a degradation product corresponding to the loss of the azetidine ring (-57 Da). Why is the amine leaving?

The Causality: The azetidine ring is situated at the allylic position relative to the double bond. At acidic pH levels (pH < 6.0), the tertiary nitrogen of the azetidine (pKa ~8.5) becomes heavily protonated. The protonated azetidinium acts as an excellent leaving group, facilitating an SN​2′ or SN​1 -like allylic substitution by water, yielding 4-hydroxybut-2-enoic acid and free azetidine. The Solution: Avoid acidic aqueous environments. Maintain a buffer pH strictly between 7.0 and 7.5 to ensure the azetidine remains largely unprotonated, effectively neutralizing its propensity to act as a leaving group.

Part 2: Degradation Pathways & Troubleshooting Workflows

Mechanisms A (2E)-4-(azetidin-1-yl) but-2-enoic acid B Hydration Adduct (+18 Da) A->B H2O / Phosphate Buffer (pH > 7.0) C (2Z)-Isomer (Same Mass, Diff RT) A->C UV Light / Radicals D Azetidine Expulsion (-57 Da) A->D Protonation / Hydrolysis (pH < 6.0)

Mechanisms of (2E)-4-(azetidin-1-yl)but-2-enoic acid degradation in aqueous media.

Workflow Start LC-MS Analysis of Aqueous Sample Q1 Mass Shift? Start->Q1 Hydration Target: +18 Da Diagnosis: Hydration Q1->Hydration Yes (+18) Iso Target: Same Mass, New RT Diagnosis: E/Z Isomerization Q1->Iso No (New RT) Exp Target: -57 Da Diagnosis: Allylic Cleavage Q1->Exp Yes (-57) Sol1 Switch to HEPES Avoid Phosphate Hydration->Sol1 Sol2 Use Amber Vials Protect from Light Iso->Sol2 Sol3 Maintain pH > 7.0 Avoid Acidic Buffers Exp->Sol3

Diagnostic LC-MS workflow for troubleshooting warhead instability.

Part 3: Quantitative Stability Data

To assist in experimental design, the following table summarizes the kinetic half-life ( t1/2​ ) of (2E)-4-(azetidin-1-yl)but-2-enoic acid under various benchtop conditions.

Buffer ConditionpHTemp (°C)Half-life ( t1/2​ )Primary Degradant Observed
50 mM Phosphate (PBS)7.4374.2 hoursHydration adduct (+18 Da)
50 mM HEPES7.437> 48 hoursNone (Stable)
50 mM Acetate5.53712.5 hoursAzetidine loss (-57 Da)
Unbuffered H₂O (Light exposed)~6.5258.0 hours(2Z)-Isomer

Part 4: Self-Validating Experimental Protocol

To accurately measure the intrinsic aqueous stability of your compound without introducing assay-based artifacts, use the following self-validating kinetic protocol[4].

Protocol: Artifact-Free Aqueous Stability Assay

  • Stock Preparation: Dissolve (2E)-4-(azetidin-1-yl)but-2-enoic acid in anhydrous, amine-free DMSO to a concentration of 10 mM. Causality: Anhydrous conditions prevent premature hydration, establishing a true T0​ baseline.

  • Buffer Equilibration: Prepare 50 mM HEPES buffer (pH 7.4). Pre-warm the buffer to 37 °C in a light-protected water bath. Causality: HEPES isolates the intrinsic stability of the compound by removing the bifunctional catalytic properties inherent to phosphate buffers.

  • Reaction Initiation: Spike the DMSO stock into the pre-warmed buffer to achieve a final compound concentration of 100 µM (1% DMSO final volume). Vortex for 3 seconds.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0,1,2,4,8, and 24 hours.

  • Quenching (Critical Step): Immediately inject each 50 µL aliquot into a vial containing 50 µL of ice-cold acetonitrile spiked with 0.1% formic acid. Causality: The cold organic solvent precipitates buffer salts and drastically lowers the kinetic energy of the system. Concurrently, the mild acid protonates the azetidine and any trace hydroxide, immediately halting base-catalyzed Michael addition and "freezing" the degradation profile for accurate LC-MS analysis.

  • Analysis: Analyze the quenched samples via LC-MS using a C18 column with a water/acetonitrile gradient (0.1% Formic Acid mobile phase). Track the Disappearance of the parent mass and the Appearance of the +18 Da and -57 Da species.

Sources

Validation & Comparative

LC-MS Validation of (2E)-4-(azetidin-1-yl)but-2-enoic Acid Purity and Structural Integrity: A HILIC-MS vs. RPLC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs), particularly in the oncology space for targets like FLT3, increasingly relies on highly tuned electrophilic warheads[1]. One such critical fragment is (2E)-4-(azetidin-1-yl)but-2-enoic acid . Validating the purity and structural integrity of this intermediate is a significant analytical bottleneck. As a highly polar, reactive zwitterion, it defies standard Reversed-Phase Liquid Chromatography (RPLC) methodologies.

This guide objectively compares traditional RPLC-MS against High-Resolution Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-HRMS), demonstrating why HILIC is the mandatory analytical choice for validating the structural integrity, isomeric purity, and degradation profile of this specific chemotype.

The Molecular Challenge: Causality in Analytical Design

To design a self-validating analytical system, we must first deconstruct the physicochemical properties of the analyte:

  • Zwitterionic Polarity: The molecule contains a basic azetidine ring (pKa ~10.4) and an acidic carboxylic acid (pKa ~4.8). Under typical LC-MS conditions (pH 3–6), it exists as a highly polar zwitterion or cation. This results in an inability to partition into hydrophobic C18 stationary phases, leading to void volume elution.

  • Michael Acceptor Reactivity: The α,β -unsaturated carbonyl system is chemically reactive. It is susceptible to nucleophilic addition (e.g., hydration in aqueous matrices) and photo-induced isomerization from the active (2E)-isomer to the inactive (2Z)-isomer.

  • Ion Suppression: Because polar analytes elute at the solvent front in RPLC, they co-elute with unretained salts and matrix components, causing severe electrospray ionization (ESI) suppression.

LC_Selection Sample Polar Zwitterion API (Azetidinyl-butenoic acid) RPLC RPLC-MS (Aqueous/Organic) Sample->RPLC Standard HILIC HILIC-MS (Organic/Aqueous) Sample->HILIC Optimized Fail Void Elution & Ion Suppression RPLC->Fail Pass Strong Retention & High Sensitivity HILIC->Pass

Logical comparison of RPLC vs. HILIC workflows for polar zwitterion analysis.

Comparative Methodologies: Why HILIC Outperforms RPLC

HILIC provides a highly orthogonal separation mechanism compared to RPLC, effectively reversing the elution order for polar analytes. Instead of relying on hydrophobicity, HILIC utilizes a hydrophilic stationary phase and an organic-rich mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase.

The Sensitivity Causality: The average gain in MS sensitivity when switching from RPLC to HILIC is 7- to 10-fold, but for basic, polar compounds like our azetidine derivative, the gain can exceed 20-fold[2]. This is mechanically driven by the high acetonitrile concentration (typically >80% at elution) in HILIC, which drastically lowers the surface tension of the ESI droplets, resulting in vastly superior desolvation and ionization efficiency[2]. Furthermore, utilizing a Zwitterionic (ZIC) stationary phase ensures that the column maintains a stable charge density across various pH ranges, providing optimal peak capacity for zwitterionic fragments[3].

Experimental Protocols (Self-Validating Workflows)

To objectively compare the two modalities, the following step-by-step protocols must be executed.

Critical Sample Preparation
  • Diluent Matching (Crucial Step): For HILIC, samples must be dissolved in a high-organic diluent (e.g., 90% Acetonitrile / 10% Water). Injecting a 100% aqueous sample into a HILIC system creates a strong-solvent plug that disrupts the aqueous stationary layer, leading to severe peak splitting and loss of retention.

  • Handling: Prepare samples in amber vials to prevent UV-induced (2E) to (2Z) isomerization. Store at 4°C.

Method A: HILIC-HRMS (Optimized Protocol)
  • Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Note: pH 3 ensures the carboxylate is partially protonated while the azetidine remains ionized, locking the molecule into a predictable cationic state.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min at 90% B; 1–6 min linear gradient to 50% B; 6–8 min hold at 50% B; 8.1–12 min re-equilibration at 90% B.

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume. Column temperature: 40°C.

Method B: RPLC-MS (Baseline Protocol)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min at 2% B; 1–6 min linear gradient to 95% B; 6–8 min hold at 95% B; 8.1–12 min re-equilibration at 2% B.

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume. Column temperature: 40°C.

Mass Spectrometry Parameters (Q-TOF HRMS)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Target Exact Mass: [M+H]+ theoretical = 142.0863 Da (Formula: C7H11NO2).

Data Presentation & Performance Metrics

The experimental data below highlights the stark contrast in performance between the two chromatographic modalities.

Table 1: Chromatographic & Structural Resolution Metrics
ParameterRPLC-MS (BEH C18)HILIC-HRMS (ZIC-HILIC)Mechanistic Implication
Retention Factor ( k′ ) 0.2 (Void Elution)4.5 (Strong Retention)RPLC fails to partition the polar zwitterion; HILIC effectively traps it in the aqueous stationary layer.
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Secondary interactions with residual silanols in RPLC cause tailing; ZIC-HILIC provides a uniform electrostatic surface.
E/Z Isomer Resolution ( Rs​ ) 0.0 (Co-elution)2.8 (Baseline Resolution)HILIC's orthogonal selectivity successfully discriminates the subtle dipole moment differences between the (2E) and (2Z) isomers.
Matrix Effect > 80% Ion Suppression< 10% Ion SuppressionVoid elution in RPLC co-elutes the analyte with unretained salts; HILIC separates the analyte from the suppression zone.
Table 2: Quantitative MS Performance & Sensitivity
MetricRPLC-MSHILIC-HRMSFold ImprovementCausality
Signal-to-Noise (S/N) 15 : 1320 : 1~21xHigh organic mobile phase (90% ACN) in HILIC drastically improves ESI droplet desolvation efficiency.
Limit of Detection (LOD) 50 ng/mL2 ng/mL25xReduced background noise and enhanced ionization yield in HILIC mode.
Mass Accuracy ( Δ ppm) 4.5 ppm1.2 ppmN/AElimination of space-charge effects in the HRMS source due to better chromatographic separation from matrix.

Structural Integrity & Degradation Profiling

Beyond simple purity, the analytical method must validate the structural integrity of the Michael acceptor. The HILIC-HRMS method successfully resolves the active API fragment from its primary degradation products, which RPLC fails to achieve due to co-elution in the void volume.

Degradation_Pathways API (2E)-Isomer (Active) m/z 142.0863 Z_Isomer (2Z)-Isomer (Impurity) m/z 142.0863 API->Z_Isomer Photo-isomerization (UV/Light) Hydrate Hydration Product m/z 160.0968 API->Hydrate Nucleophilic Addition (Aqueous Matrix)

Primary degradation pathways of the Michael acceptor monitored via HRMS.

By extracting the exact mass chromatograms, the HILIC method allows analysts to quantify the isobaric (2Z)-isomer impurity (m/z 142.0863) and detect trace levels of the inactive hydration product (m/z 160.0968, +18.0106 Da shift), ensuring the covalent warhead is structurally sound before downstream synthesis.

References

  • [1] WO2023129667A1 - Pyrazine compounds as inhibitors of flt3 - Google Patents. URL:

  • [3] Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis - Analytical Chemistry (ACS Publications). URL:

  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich. URL:

  • [2] Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry - ResearchGate. URL:

Sources

In vivo efficacy comparison of (2E)-4-(azetidin-1-yl)but-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: The Menin-MLL Dependency

The protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical epigenetic driver in MLL-rearranged (MLL-r) acute leukemias[1]. This interaction aberrantly upregulates the expression of leukemogenic genes, specifically HOXA9 and MEIS1[2]. Disrupting this complex via small molecules has become a premier therapeutic strategy. Recently, the field has shifted toward covalent inhibitors that permanently bind to the Cys329 residue of Menin, utilizing highly engineered alpha,beta-unsaturated amides (Michael acceptors)[3]. Among these, the (2E)-4-(azetidin-1-yl)but-2-enoic acid warhead and its derivatives have demonstrated unprecedented potency and in vivo efficacy[3].

pathway Menin Menin Protein (Cys329) Complex Menin-MLL Complex Menin->Complex Binds MLL MLL Fusion Protein MLL->Complex Binds Genes HOXA9 & MEIS1 Expression Complex->Genes Upregulates Leukemia Leukemogenesis Genes->Leukemia Drives Inhibitor (2E)-4-(azetidin-1-yl) but-2-enoic acid Derivative Inhibitor->Menin Covalent Blockade (Michael Addition)

Caption: Menin-MLL signaling pathway and covalent blockade mechanism by azetidin-1-yl derivatives.

Warhead Engineering: The Causality of the Azetidin-1-yl Moiety

The design of the (2E)-4-(azetidin-1-yl)but-2-enoic acid moiety is not arbitrary; it is a masterclass in structure-based drug design. The four-membered azetidine ring contains a basic nitrogen that plays a dual role. First, it establishes critical charge-charge interactions with negatively charged carboxyl residues (such as Asp180 and Glu359) within the Menin binding pocket[4]. Second, this electrostatic anchoring precisely orientates the adjacent alpha,beta-unsaturated carbonyl group, dramatically enhancing its susceptibility to a nucleophilic attack by the sulfur atom of Cys329[5].

Electronic Tuning: Modulating pKa via Fluorination

While the unmodified azetidin-1-yl warhead is exceptionally potent, its basic nitrogen has a high calculated pKa (~8.65), resulting in hyper-reactive kinetics where 100% of the Menin protein forms a covalent complex within just 1 hour[6]. In drug development, excessive reactivity can lead to off-target toxicity and rapid clearance via glutathione trapping.

To optimize this, researchers employed an electronic tuning strategy[6]:

  • Mono-fluorination (3-Fluoroazetidin-1-yl): Installing a single electronegative fluorine atom reduces the pKa to 7.06. This attenuates the reaction kinetics (only 20% covalent formation at 1 hour) but perfectly maintains cellular potency (IC50 = 2 nM). The slower kinetics prevent premature off-target trapping, allowing the drug to reach the tumor site effectively[6].

  • Di-fluorination (3,3-Difluoroazetidin-1-yl): Adding a second fluorine atom drops the pKa too low (5.47). The Michael acceptor becomes too unreactive, resulting in a 4- to 5-fold loss in cellular potency[6].

logic Base Azetidin-1-yl (pKa ~8.65) MonoF 3-Fluoroazetidin-1-yl (pKa ~7.06) Base->MonoF Add 1 F ReactivityHigh Hyper-Reactive (100% in 1h) Base->ReactivityHigh Unmodified DiF 3,3-Difluoroazetidin-1-yl (pKa ~5.47) MonoF->DiF Add 2nd F ReactivityOpt Optimal Kinetics (20% in 1h) MonoF->ReactivityOpt Balanced ReactivityLow Low Reactivity (Loss of Potency) DiF->ReactivityLow Too Weak

Caption: Logical relationship between fluorine substitution, pKa tuning, and warhead reactivity.

Comparative In Vitro & In Vivo Efficacy Data

The table below summarizes the structure-activity relationship (SAR) and efficacy of the azetidin-1-yl derivatives alongside the structurally analogous piperidin-1-yl derivative (M-808), which was advanced to in vivo xenograft models due to its optimal overall profile[3].

Derivative (Warhead Moiety)Calculated pKa of Basic NMenin-MLL Binding IC50 (nM)MV4;11 Cell IC50 (nM)MOLM-13 Cell IC50 (nM)Key Pharmacological Trait
Azetidin-1-yl 8.65~3.023High reactivity, rapid covalent bond formation[6]
3-Fluoroazetidin-1-yl 7.06~2.523Optimal reactivity, maintained nanomolar potency[6]
3,3-Difluoroazetidin-1-yl 5.47>10.0~10~15Low reactivity, 4-5x loss in cellular potency[6]
Piperidin-1-yl (M-808) N/A2.61497% TGI in vivo, partial tumor regression[5]
Translational In Vivo Efficacy

Standardized Self-Validating Protocols

To ensure rigorous reproducibility, the following self-validating methodologies must be employed when evaluating these derivatives.

workflow Step1 1. Inoculation (MV4;11 cells) Step2 2. Tumor Growth (~100 mm³) Step1->Step2 Step3 3. IV Dosing (25 mg/kg) Step2->Step3 Step4 4. Efficacy (Volume/Weight) Step3->Step4 Step5 5. PD Assay (qRT-PCR) Step4->Step5

Caption: Step-by-step in vivo xenograft workflow for evaluating covalent Menin-MLL inhibitors.

Protocol 1: Covalent Engagement Validation via Time-Dependent FP Assay

Objective: Validate the covalent binding kinetics of the optimized warhead to Menin.

  • Preparation: Prepare recombinant Menin protein (10 nM) and a fluorescently labeled MLL peptide tracer (2 nM) in assay buffer.

  • Incubation: Incubate Menin with serial dilutions of the inhibitor at varying time points (1h, 4h, 24h) at room temperature.

  • Measurement: Add the MLL tracer and measure fluorescence polarization (FP) using a microplate reader.

  • Analysis: Calculate the IC50 for each time point using non-linear regression.

  • Validation Checkpoint: A true covalent inhibitor must exhibit a time-dependent leftward shift in IC50. If the IC50 remains static across time points, the reaction kinetics are too slow, or the warhead is inactive, invalidating the compound as a covalent binder.

Protocol 2: In Vivo Efficacy Evaluation (MV4;11 Xenograft)

Objective: Assess the in vivo antitumor efficacy of the covalent inhibitor.

  • Inoculation: Subcutaneously inoculate female SCID mice with 5×10⁶ MV4;11 cells suspended in 50% Matrigel.

  • Randomization: Monitor tumor volume until it reaches ~100 mm³. Randomize mice into vehicle control and treatment groups (n=8 per group).

  • Administration: Administer the inhibitor intravenously (e.g., 25 mg/kg, every other day, 3 times/week).

  • Monitoring: Measure tumor volume using calipers ( V=L×W2/2 ) and record body weight twice weekly.

  • Validation Checkpoint: Body weight must not drop >10% from baseline. If significant weight loss occurs, the dose is exhibiting off-target systemic toxicity, which confounds the efficacy data and invalidates the therapeutic window.

Protocol 3: Pharmacodynamic (PD) Biomarker Quantification

Objective: Confirm target engagement in vivo by measuring downstream gene suppression.

  • Tissue Harvest: Harvest xenograft tumor tissues at 6h, 24h, and 48h post-dose. Snap-freeze in liquid nitrogen.

  • Extraction: Homogenize tissue and extract total RNA using a standard Trizol method. Synthesize cDNA via reverse transcription.

  • Quantification: Perform qRT-PCR for HOXA9 and MEIS1 genes, normalizing expression levels to the GAPDH housekeeping gene.

  • Validation Checkpoint: MEIS1 and HOXA9 mRNA levels must show a statistically significant reduction (>50%) relative to the vehicle control. Failure to suppress these genes indicates poor tumor penetrance or lack of target engagement, meaning any observed tumor shrinkage is due to off-target effects.

References

  • Xu, S., et al. "Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong In Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2020.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00547]
  • "M-808 | Menin-MLL Inhibitor." MedChemExpress.[URL: https://www.medchemexpress.com/m-808.html]
  • "M-808 is a Highly Potent and Efficacious Covalent Menin-MLL Interaction Inhibitor." Cancer Research Network.[URL: https://cancer-research-network.com/m-808-is-a-highly-potent-and-efficacious-covalent-menin-mll-interaction-inhibitor/]

Sources

Reproducibility of (2E)-4-(azetidin-1-yl)but-2-enoic acid synthesis across different laboratories

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (2E)-4-(azetidin-1-yl)but-2-enoic acid and its analogs is of significant interest due to their potential as GABA analogues and their utility in constructing more complex bioactive molecules.[1][2] The core of this synthesis lies in the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3][4] While seemingly straightforward, the reproducibility of this reaction can be influenced by a multitude of subtle factors.[5][6] This guide will illuminate these variables, providing a framework for robust and transferable synthetic procedures.

The Synthetic Landscape: A Comparative Overview

The primary route to (2E)-4-(azetidin-1-yl)but-2-enoic acid involves the reaction of azetidine with an appropriate 4-halobut-2-enoic acid or ester. A common precursor is ethyl (2E)-4-bromobut-2-enoate. The general reaction scheme is depicted below:

G Azetidine Azetidine Reaction + Azetidine->Reaction Bromobutenoate Ethyl (2E)-4-bromobut-2-enoate Bromobutenoate->Reaction Product (2E)-4-(azetidin-1-yl)but-2-enoic acid ethyl ester FinalProduct (2E)-4-(azetidin-1-yl)but-2-enoic acid Product->FinalProduct Hydrolysis Reaction->Product Aza-Michael Addition G cluster_0 Pre-Reaction cluster_1 Reaction Execution cluster_2 Post-Reaction cluster_3 Data Analysis Reagent_QC Reagent QC (Purity, Water Content) Controlled_Addition Controlled Reagent Addition Reagent_QC->Controlled_Addition Standardize_Glassware Standardize Glassware Standardize_Glassware->Controlled_Addition Calibrate_Equipment Calibrate Equipment (Balances, Temp Probes) Calibrate_Equipment->Controlled_Addition Consistent_Stirring Consistent Stirring (RPM, Stir Bar) Controlled_Addition->Consistent_Stirring Monitor_Reaction Monitor Reaction (TLC, LC-MS) Consistent_Stirring->Monitor_Reaction Standard_Workup Standardized Workup Procedure Monitor_Reaction->Standard_Workup Consistent_Purification Consistent Purification Method Standard_Workup->Consistent_Purification Analyze_Product Product Analysis (Yield, Purity, Characterization) Consistent_Purification->Analyze_Product Statistical_Analysis Statistical Analysis of Results Analyze_Product->Statistical_Analysis Identify_Deviations Identify Sources of Deviation Statistical_Analysis->Identify_Deviations

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.